3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one
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Overview
Description
3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6400<2,6>]dodeca-1(8),4,9,11-tetraen-7-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-c]pyrazole Core: This step involves the cyclization of a suitable precursor to form the indeno[1,2-c]pyrazole core.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would yield a sulfide.
Scientific Research Applications
3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxyanisole: A compound with a similar tert-butyl and hydroxyl group but different core structure.
4,4’-Thiobis(6-tert-butyl-3-methylphenol): A compound with similar tert-butyl and phenyl groups but different functional groups.
Uniqueness
3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one is unique due to its combination of functional groups and its indeno[1,2-c]pyrazole core. This unique structure may confer specific properties and activities that are not present in similar compounds.
Properties
IUPAC Name |
3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13-9-11-14(12-10-13)28(26,27)23-21(25)16-8-6-5-7-15(16)18(24)17(21)19(22-23)20(2,3)4/h5-12,17,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALNDBMKHCHWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3(C(C(=O)C4=CC=CC=C43)C(=N2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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